Cas no 886-38-4 (Diphenylcyclopropenone)

Diphenylcyclopropenone structure
Diphenylcyclopropenone structure
商品名:Diphenylcyclopropenone
CAS番号:886-38-4
MF:C15H10O
メガワット:206.239304065704
MDL:MFCD00001311
CID:83180
PubChem ID:24850631

Diphenylcyclopropenone 化学的及び物理的性質

名前と識別子

    • Diphenylcyclopropenone
    • Diphencyprone
    • DPC
    • 2,3-Diphenyl-2-cyclopropen-1-one
    • 1,2-DIPHENYLCYCLOPROPEN-3-ONE
    • 2,3-diphenylcycloprop-2-en-1-one
    • 2,3-Diphenylcycloprop-2-enone
    • 2,3-Diphenylcyclopropenone
    • Diphencyclopropenone
    • 1,2-Diphenylcyclopropenone
    • 2-Cyclopropen-1-one, 2,3-diphenyl-
    • Cyclopropenone, diphenyl-
    • DPCP
    • Cyclopropenone, 2,3-diphenyl-
    • I7G14NW5EC
    • Diphenylcyclopropenone, 98%
    • diphenylcycloprop-2-en-1-one
    • HCIBTBXNLVOFER-UHFFFAOYSA-N
    • CPD000449319
    • DS
    • 2,3-Diphenyl-2-cyclopropen-1-one (ACI)
    • Cyclopropenone, diphenyl- (6CI, 7CI, 8CI)
    • 2,3-Diphenyl-cycloprop-2-enone
    • Diphenyl cyclopropenone
    • NSC 57541
    • UNII-I7G14NW5EC
    • BRD-K51730347-001-05-6
    • DIPHENCYPRONE (MART.)
    • HMS2231A10
    • DTXSID2046545
    • CHEBI:53074
    • DIPHENYLCYCLOPENONE
    • EINECS 212-948-4
    • 2,3-Diphenyl-2-cyclopropene-1-one
    • Epitope ID:113236
    • SY061804
    • CS-W015321
    • Cyclopropenone,3-diphenyl-
    • NCGC00166113-04
    • 886-38-4
    • STK289679
    • NCGC00166113-02
    • 2,3-diphenyl cyclopropenone
    • SMR000449319
    • 2,3-Bis[(~2~H_5_)phenyl]cycloprop-2-en-1-one
    • MLS001424007
    • NSC-57541
    • CHEMBL1373467
    • DB12173
    • SR-01000644630-1
    • HMS547D03
    • Tox21_112322_1
    • SB17263
    • HY-W014605
    • DIPHENCYPRONE [MART.]
    • DB-364349
    • W-200519
    • PS-4199
    • Maybridge1_002005
    • 2-Cyclopropen-1-one,3-diphenyl-
    • HMS2051I09
    • CCG-55613
    • 40736-43-4
    • DIPHENCYPRONE [WHO-DD]
    • NS00039282
    • Diphenylcyclopropenone, purum, >=98.0% (HPLC)
    • DTXCID0026545
    • AKOS005257686
    • CAS-886-38-4
    • GEO-01240
    • AD-310/30361065
    • F17153
    • Tox21_112322
    • 2,3-diphenyl-cycloprop-2-en-1-one
    • DIPHENCYPRONE [MI]
    • BRD-K51730347-001-06-4
    • SCHEMBL105663
    • NSC57541
    • NCGC00166113-01
    • NC00029
    • MFCD00001311
    • Q5279743
    • HMS3393I09
    • MLS000758252
    • MDL: MFCD00001311
    • インチ: 1S/C15H10O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H
    • InChIKey: HCIBTBXNLVOFER-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(C2C=CC=CC=2)=C1C1C=CC=CC=1
    • BRN: 608049

計算された属性

  • せいみつぶんしりょう: 206.07300
  • どういたいしつりょう: 206.073
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 17.1
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.232
  • ゆうかいてん: 118-122 °C (lit.)
  • ふってん: 305.09°C (rough estimate)
  • フラッシュポイント: 182.7 °C
  • 屈折率: 1.6324 (estimate)
  • PSA: 17.07000
  • LogP: 3.18010
  • マーカー: 14,3308
  • ようかいせい: 未確定

Diphenylcyclopropenone セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H317
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 38-43
  • セキュリティの説明: S36/37
  • 危険物標識: Xi
  • リスク用語:R43
  • ちょぞうじょうけん:冷蔵(+4°C)

Diphenylcyclopropenone 税関データ

  • 税関コード:29142990

Diphenylcyclopropenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-343261-5.0g
diphenylcycloprop-2-en-1-one
886-38-4
5.0g
$306.0 2023-02-22
Apollo Scientific
OR22091-5g
2,3-Diphenylcycloprop-2-en-1-one
886-38-4
5g
£57.00 2025-02-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009578-5g
Diphenylcyclopropenone
886-38-4 98%
5g
¥523 2024-05-21
eNovation Chemicals LLC
D915957-5g
Diphenylcyclopropenone
886-38-4 98%
5g
$115 2023-09-03
eNovation Chemicals LLC
D915957-25g
Diphenylcyclopropenone
886-38-4 98%
25g
$360 2024-07-20
Key Organics Ltd
PS-4199-10MG
2,3-Diphenylcycloprop-2-en-1-one
886-38-4 >95%
10mg
£63.00 2025-02-09
eNovation Chemicals LLC
D915957-10g
Diphenylcyclopropenone
886-38-4 98%
10g
$155 2024-07-20
eNovation Chemicals LLC
Y1045840-10g
2,3-Diphenylcycloprop-2-enone
886-38-4 99%
10g
$275 2023-05-17
eNovation Chemicals LLC
Y1045840-25g
2,3-Diphenylcycloprop-2-enone
886-38-4 99%
25g
$240 2024-06-07
Chemenu
CM203281-5g
2,3-Diphenylcycloprop-2-enone
886-38-4 95%
5g
$96 2023-02-17

Diphenylcyclopropenone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Water ;  rt
リファレンス
Palladium-Catalyzed C-C Bond Activation of Cyclopropenone: Modular Access to Trisubstituted α,β-Unsaturated Esters and Amides
Nanda, Tanmayee ; Biswal, Pragati; Pati, Bedadyuti Vedvyas; Banjare, Shyam Kumar; Ravikumar, Ponneri Chandrababu, Journal of Organic Chemistry, 2021, 86(3), 2682-2695

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 23 °C; 30 min, 23 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  0 °C
リファレンス
Cyclopropenium-Activated Cyclodehydration of Diols
Kelly, Brendan D.; Lambert, Tristan H., Organic Letters, 2011, 13(4), 740-743

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Tetrahydrofuran ;  6 h, 100 °C
1.2 Reagents: Water ;  12 h, rt
リファレンス
Deconstructive Cycloaromatization Strategy toward N,O-Bidentate Ligands from Indolizines and Cyclopropenones
Zhou, Jinlei; Shi, Xiaotian; Zheng, Huitao; Chen, Guangxian; Zhang, Chen; et al, Organic Letters, 2022, 24(17), 3238-3243

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt; 30 min, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  0 °C
リファレンス
Cyclopropenone Catalyzed Substitution of Alcohols with Mesylate Ion
Nacsa, Eric D.; Lambert, Tristan H., Organic Letters, 2013, 15(1), 38-41

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  60 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  rt; 3 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
リファレンス
Iron-Catalyzed One-Step Synthesis of Isothiazolone/1,2-Selenazolone Derivatives via [3+1+1] Annulation of Cyclopropenones, Anilines, and Elemental Chalcogens
Wang, Hongchen; Yan, Rulong, Advanced Synthesis & Catalysis, 2022, 364(4), 715-719

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Triethylamine ,  Bromine Solvents: Acetic acid ,  Dichloromethane
リファレンス
Diphenylcyclopropenone
Breslow, R.; Posner, J., Organic Syntheses, 1967, 47, 62-3

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
リファレンス
Diphenylcyclopropenone
Breslow, Ronald; Eicher, Theo; Krebs, Adolf; Peterson, Ruth A.; Posner, Judd, Journal of the American Chemical Society, 1965, 87(6), 1320-5

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt; 30 min, rt
リファレンス
Gas-phase synthesis of hydrodiphenylcyclopropenylium via nonclassical Favorskii rearrangement from alkali-cationized α,α'-dibromodibenzyl ketone
Zhao, Zhi-Xiong; Wang, Hao-Yang; Xu, Chu; Guo, Yin-Long, Rapid Communications in Mass Spectrometry, 2010, 24(17), 2665-2672

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Water
リファレンス
Polysubstituted pyrrole derivatives via 1,2-alkenyl migration of novel γ-amino-α,β-unsaturated aldehydes and α-diazocarbonyls
Cai, Shuting; Zeng, Jing; Li, Yongxin; Liu, Xue-Wei, RSC Advances, 2014, 4(14), 7275-7278

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  rt; 3 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
リファレンス
Cascade Ring-Opening Dual Halogenation of Cyclopropenones with Saturated Oxygen Heterocycles
Miao, Wei-Hang; Gao, Wen-Xia ; Huang, Xiao-Bo; Liu, Miao-Chang ; Zhou, Yun-Bing ; et al, Organic Letters, 2021, 23(24), 9425-9430

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Water ;  rt
リファレンス
A Palladium-Catalyzed Cascade C-C Activation of Cyclopropenone and Carbonylative Amination: Easy Access to Highly Functionalized Maleimide Derivatives
Nanda, Tanmayee ; Ravikumar, P. C., Organic Letters, 2020, 22(4), 1368-1374

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
リファレンス
Synthesis of cyclopropenones by a modified Favorskii reaction
Breslow, Ronald; Posner, Judd; Krebs, Adolf, Journal of the American Chemical Society, 1963, 85,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Tetrahydrofuran ;  overnight, 100 °C
1.2 Solvents: Water ;  4 h, rt
リファレンス
Divergent Synthesis of Tetrasubstituted Phenols via [3 + 3] Cycloaddition Reaction of Vinyl Sulfoxonnium Ylides with Cyclopropenones
Chen, Shao-Yong; Zeng, Yao-Fu ; Zou, Wen-Xuan; Shen, Dan-Ting; Zheng, Yi-Chuan; et al, Organic Letters, 2023, 25(23), 4286-4291

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Water Solvents: Acetonitrile
リファレンス
Synthesis of diphenylcyclopropenone
Breslow, Ronald; Haynie, Robert; Mirra, Joseph, Journal of the American Chemical Society, 1959, 81, 247-8

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water
リファレンス
Cyclopropenone oximes. Preparation and reaction with isocyanates
Yoshida, Hiroshi; Ohtsuka, Hideki; Yoshida, Keisuke; Totani, Yoshiyuki; Ogata, Tsuyoshi; et al, Bulletin of the Chemical Society of Japan, 1988, 61(12), 4347-51

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Benzene ;  16 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  2 h, 80 °C
リファレンス
Alkyne and Reversible Nitrile Activation: N,N'-Diamidocarbene-Facilitated Synthesis of Cyclopropenes, Cyclopropenones, and Azirines
Moerdyk, Jonathan P.; Bielawski, Christopher W., Journal of the American Chemical Society, 2012, 134(14), 6116-6119

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, rt; 90 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
リファレンス
Synthesis, characterization, and oxidation electrochemistry of some novel 1,2-dithiol-3-ones and 1,2-dithiol-3-thiones containing aryl and metallocenyl fragments
Sanchez Garcia, Jessica J.; Joo-Cisneros, Rene S.; Garcia-Bassoco, David; Flores-Alamo, Marcos ; Stivalet, Jose M. Mendez; et al, Journal of Organometallic Chemistry, 2021, 944,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
リファレンス
Rh(III)-Catalyzed [3 + 3] Annulation Reaction of Cyclopropenones and Sulfoxonium Ylides toward Trisubstituted 2-Pyrones
Zhou, Peng; Yang, Wei-Tao; Rahman, Anis Ur; Li, Guigen ; Jiang, Bo, Journal of Organic Chemistry, 2020, 85(2), 360-366

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 23 °C; 30 min, 23 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  cooled
1.3 Reagents: Sodium carbonate ;  neutralized
リファレンス
Aromatic cation activation of alcohols: conversion to alkyl chlorides using dichlorodiphenylcyclopropene
Kelly, Brendan D.; Lambert, Tristan H., Journal of the American Chemical Society, 2009, 131(39), 13930-13931

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Strain assisted α-cleavage reactions of thio ketones: diphenylcyclopropenethione
Singh, Sharat; Bhadbhade, M. M.; Venkatesan, K.; Ramamurthy, V., Journal of Organic Chemistry, 1982, 47(18), 3550-3

Diphenylcyclopropenone Raw materials

Diphenylcyclopropenone Preparation Products

Diphenylcyclopropenone サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:886-38-4)DIPHENYLCYCLOPROPENONE
注文番号:2471849
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:06
価格 ($):discuss personally

Diphenylcyclopropenone 関連文献

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Amadis Chemical Company Limited
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清らかである:99%/99%
はかる:25g/100g
価格 ($):314.0/990.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:886-38-4)DIPHENYLCYCLOPROPENONE
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清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ